N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide
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Overview
Description
N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure substituted with a butyl group, a methyl group, and a methyloxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of 4-methylbenzoic acid with N-butylamine and 4-methyloxazole. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioamides.
Scientific Research Applications
N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Butylbenzamide
- 4-Methylbenzamide
- N-(4-Methyloxazol-2-yl)benzamide
Uniqueness
N-Butyl-4-methyl-N-(4-methyloxazol-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butyl group, methyl group, and methyloxazole moiety distinguishes it from other benzamide derivatives, potentially enhancing its reactivity and bioactivity.
Properties
CAS No. |
57067-88-6 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-5-10-18(16-17-13(3)11-20-16)15(19)14-8-6-12(2)7-9-14/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
HFMVLLSXUNYXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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